
Pentanoic acid, 4-azido-5-(trimethylsilyl)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentanoic acid, 4-azido-5-(trimethylsilyl)-, ethyl ester is a chemical compound with the molecular formula C10H19N3O2Si. This compound is known for its unique structure, which includes an azido group, a trimethylsilyl group, and an ethyl ester moiety. It is used in various scientific research applications due to its reactivity and functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 4-azido-5-(trimethylsilyl)-, ethyl ester typically involves multiple steps One common method includes the reaction of pentanoic acid with trimethylsilyl chloride to introduce the trimethylsilyl groupFinally, the esterification of the carboxylic acid with ethanol in the presence of an acid catalyst yields the ethyl ester .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Pentanoic acid, 4-azido-5-(trimethylsilyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as halides or alkoxides are commonly used.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Pentanoic acid, 4-azido-5-(trimethylsilyl)-, ethyl ester is used in various scientific research fields:
Chemistry: As a precursor for the synthesis of more complex molecules.
Biology: In the study of biochemical pathways involving azido and silyl groups.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of pentanoic acid, 4-azido-5-(trimethylsilyl)-, ethyl ester involves its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole rings. The trimethylsilyl group can be used as a protecting group in organic synthesis, and the ethyl ester can undergo hydrolysis to release the carboxylic acid .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pentanoic acid, 4-azido-5-(trimethylsilyl)-, methyl ester
- Pentanoic acid, 4-azido-5-(trimethylsilyl)-, propyl ester
- Pentanoic acid, 4-azido-5-(trimethylsilyl)-, butyl ester
Uniqueness
Pentanoic acid, 4-azido-5-(trimethylsilyl)-, ethyl ester is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. This makes it particularly useful in synthetic chemistry and various research applications .
Eigenschaften
CAS-Nummer |
499968-78-4 |
|---|---|
Molekularformel |
C10H21N3O2Si |
Molekulargewicht |
243.38 g/mol |
IUPAC-Name |
ethyl 4-azido-5-trimethylsilylpentanoate |
InChI |
InChI=1S/C10H21N3O2Si/c1-5-15-10(14)7-6-9(12-13-11)8-16(2,3)4/h9H,5-8H2,1-4H3 |
InChI-Schlüssel |
JRHIUMTWBVMRRP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC(C[Si](C)(C)C)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


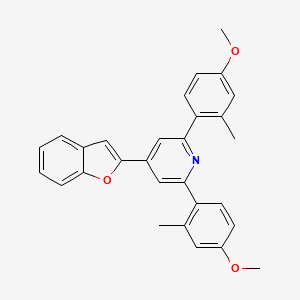

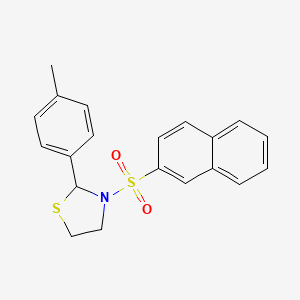

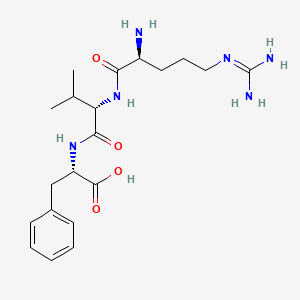
![(2R)-1-{[(1S,2R)-2-tert-Butylcyclohexyl]oxy}butan-2-ol](/img/structure/B14231291.png)

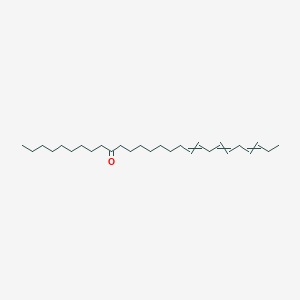
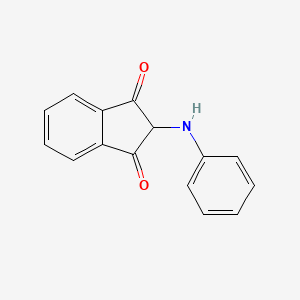
![(1H-Indol-3-yl)(2-{[(quinolin-6-yl)methyl]amino}phenyl)methanone](/img/structure/B14231311.png)
![3-[4-(2,6-dichloro-phenyl)-piperidin-1-ylmethyl]-2-phenyl-1H-indole](/img/structure/B14231314.png)
![(7R)-7-[(4-methoxyphenyl)methoxy]oct-2-enal](/img/structure/B14231322.png)
![Carbamic acid, [(1R)-1-(trans-4-formylcyclohexyl)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B14231324.png)

